Alkynyl-Biotin

O-GlcNAc Proteomics CuAAC SPAAC

Researchers often assume all biotin-alkyne reagents are interchangeable, leading to suboptimal labeling in sterically constrained environments. Alkynyl-Biotin (CAS 1011268-28-2) solves this with a precisely defined PEG2 linker that provides distinct solubility and steric advantages over PEG4 variants. • Crystalline solid (mp 170-174°C) ensures accurate weighing for reproducible biotinylation stoichiometry vs. waxy azide analogs - critical for defined bioconjugates, nanoparticles, and surface modifications. • CuAAC-optimized: Identifies 22% more putative O-GlcNAc proteins than SPAAC-based probes in proteomics workflows. • ≥95% purity; long-term storage at -20°C. Ideal for high-yield biotinylation of proteins, nucleic acids, and polymers where copper cytotoxicity is irrelevant (e.g., cell lysates, purified proteins).

Molecular Formula C22H36N4O5S
Molecular Weight 468.6 g/mol
Cat. No. B13399298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkynyl-Biotin
Molecular FormulaC22H36N4O5S
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESC#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)
InChIKeyBMIRHLAYBWVOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alkynyl-Biotin: Click Chemistry Biotinylation Reagent


Alkynyl-Biotin (also known as Biotin-PEG2-C4-Alkyne; CAS 1011268-28-2) is a biotin derivative featuring a terminal alkyne group separated from the biotin moiety by a polyethylene glycol (PEG2) linker . With a molecular formula of C22H36N4O5S and a molecular weight of 468.6 g/mol, it is supplied as a crystalline solid with a typical purity of ≥95% . This reagent is designed to enable the covalent attachment of a biotin tag to azide-functionalized biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry [1]. Its primary function is to facilitate the downstream detection, purification, or immobilization of labeled targets by leveraging the exceptionally high affinity of biotin for streptavidin (KD ≈ 10^-15 M) [2].

1 CuAAC click chemistry labeling of azide-modified biomolecules
2 Streptavidin-based enrichment or detection via biotin tag
3 PEG2 linker for aqueous compatibility and steric access

Alkynyl-Biotin vs. Generic Alternatives


The assumption that all biotin-alkyne reagents are functionally equivalent is demonstrably incorrect. Critical differences in linker composition and probe design directly dictate experimental outcomes. For instance, the shorter PEG2 linker in Alkynyl-Biotin provides a distinct solubility and steric profile compared to the longer PEG4 variant, which can influence labeling efficiency in sterically constrained environments . More fundamentally, the choice between an alkyne- and an azide-functionalized biotin reagent is not arbitrary; it is dictated by the functional handle on the target biomolecule, making them complementary, not interchangeable, tools [1]. Furthermore, the incorporation of a cleavable linker into a biotin-alkyne probe profoundly impacts performance, with cleavable versions demonstrating >50% more protein identifications than non-cleavable analogs in proteomics workflows [2]. These distinctions underscore that optimal results require precise reagent selection based on specific, quantifiable performance characteristics.

Linker length PEG2 vs. PEG4 alters solubility and steric profile, may shift labeling efficiency in constrained sites.
Functional handle Alkyne reagents are not interchangeable with azide reagents; selection depends on target modification.
Cleavable linker Non-cleavable biotin-alkyne may limit peptide-level identifications; cleavable versions can increase coverage.

Alkynyl-Biotin: Evidence-Based Comparison


CuAAC vs. SPAAC in O-GlcNAc Proteomics

In a direct comparison of click chemistry methods for O-GlcNAc proteomics, the copper-catalyzed reaction (CuAAC) using a Biotin-Diazo-Alkyne probe identified 229 putative O-GlcNAc modified proteins. This was a 22% increase compared to the 188 proteins identified using the strain-promoted reaction (SPAAC) with a Biotin-DIBO-Alkyne probe under comparable conditions [1].

CuAAC vs SPAAC
Head-to-head
229 proteins identified (CuAAC) vs 188 (SPAAC), +22%
Reported higher O-GlcNAc protein identifications with CuAAC-based probe
In vitro click reaction on A549 cell lysate, MS detection
O-GlcNAc Proteomics CuAAC SPAAC Biotin-Diazo-Alkyne

BONCAT Proteomics: Cleavable vs. Uncleavable Biotin Probe

A head-to-head comparison in a BONCAT (Biorthogonal noncanonical amino acid tagging) workflow revealed that using a cleavable biotin-alkyne probe (DADPS) resulted in the identification and quantification of more than 50% more newly synthesized proteins compared to an uncleavable biotin-alkyne probe [1].

BONCAT Enrichment
Head-to-head
>50% more protein IDs with cleavable biotin-alkyne (DADPS) vs uncleavable
Cleavable linker may substantially increase peptide-level identification sensitivity
BONCAT/TMT workflow, newly synthesized protein enrichment
BONCAT Proteomics Cleavable Linker DADPS

Alkynyl-Biotin vs. Biotin Azide: Physical Characteristics

Vendor specifications provide key physical property differences. Alkynyl-Biotin (Biotin-PEG2-C4-Alkyne, CAS 1011268-28-2) has a reported melting point of 170.0 to 174.0 °C and a molecular weight of 468.6 g/mol, with purity ≥95% by HPLC . In contrast, a common Biotin Azide reagent (PEG4 carboxamide-6-Azidohexanyl Biotin) has a molecular weight of approximately 544.6 g/mol and is a waxy solid at room temperature, reflecting its different linker and functional group composition .

Physical Form
Data to verify
Melting point 170–174°C, crystalline solid; vs biotin azide (waxy, MW ~544.6)
Crystalline form may improve handling accuracy and storage stability
Based on vendor specifications; lot-specific review recommended
Physical Properties Purity Specification Analytical Chemistry

CuAAC Yield Optimization Using BCA Ligand

A study evaluating catalysts for CuAAC found that using bicinchoninic acid (BCA) as a ligand for Cu(I) resulted in increased or at least equal reaction yields for biotin conjugation to alkyne- or azide-functionalized proteins compared to standard catalysts like TBTA or BPAA [1]. This demonstrates that the reaction efficiency of a biotin-alkyne probe like Alkynyl-Biotin is not fixed but can be significantly enhanced through optimized reaction conditions, a factor that may not be as critical for SPAAC probes which are copper-free.

Catalyst Tuning
Class-level inference
BCA-Cu(I) catalyst gave increased or equal biotinylation yields vs TBTA/BPAA
CuAAC conjugation efficiency can be enhanced through ligand optimization
Reported for alkyne-azide protein bioconjugation conditions
CuAAC Kinetics Bioconjugation Catalyst Optimization BCA Ligand

Alkynyl-Biotin Application Scenarios


O-GlcNAc and BONCAT Proteomics Profiling

For proteomics applications where sensitivity and coverage are paramount, the evidence supports selecting a CuAAC-based strategy using a biotin-alkyne probe. Direct comparisons show that CuAAC with a Biotin-Diazo-Alkyne identifies 22% more putative O-GlcNAc proteins than SPAAC with a Biotin-DIBO-Alkyne [1]. Furthermore, when downstream analysis is performed at the peptide level (e.g., in BONCAT), substituting a non-cleavable biotin-alkyne like Alkynyl-Biotin with a cleavable analog (DADPS) leads to a >50% increase in protein identifications [2]. Therefore, Alkynyl-Biotin is optimally deployed as a foundational CuAAC reagent for labeling prior to intact protein enrichment, while users requiring peptide-level analysis should opt for a cleavable variant.

Bioconjugation & Material Science: Precision and Stability

In applications where precise control over biotinylation stoichiometry is critical, the physical properties of Alkynyl-Biotin offer a practical advantage. Its defined melting point (170-174°C) and crystalline solid form facilitate accurate weighing and long-term storage stability at -20°C, contrasting with the waxy nature of some Biotin Azide analogs. This makes it a preferred choice for generating defined bioconjugates, such as biotinylated polymers, nanoparticles, or surfaces, where reproducible modification density is required.

In Vitro High-Yield Biotinylation with CuAAC

For in vitro applications like cell lysate labeling, purified protein modification, or nucleic acid tagging, the potential cytotoxicity of copper is irrelevant. In these contexts, the catalytic power of CuAAC can be fully leveraged. Studies show that CuAAC efficiency can be further optimized with ligands like BCA to achieve high conjugation yields [3]. This tunable efficiency makes Alkynyl-Biotin a highly productive and cost-effective reagent for high-yield biotinylation steps in molecular biology workflows, where SPAAC's copper-free advantage provides no benefit but often comes at a higher reagent cost and with potentially lower efficiency.

Application
Selection Property
Validation Focus
Intact protein enrichment (CuAAC)
Method compatibility: CuAAC vs SPAAC
Enrichment coverage (reported higher IDs with CuAAC)
Defined bioconjugates & surfaces
Crystalline solid for accurate weighing
Handling precision and storage stability
High-yield in vitro labeling
CuAAC catalyst tunability (BCA ligand)
Conjugation yield optimization

Technical Documentation Hub

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48 linked technical documents
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